molecular formula C15H18O3 B4315187 3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

Cat. No.: B4315187
M. Wt: 246.30 g/mol
InChI Key: WEHIQXLVIKJUOY-UHFFFAOYSA-N
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Description

3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where the formation of the dioxole ring is a critical step. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the reaction under controlled conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ether or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan-2,8(3H,4H)-dione: This compound shares a similar core structure but differs in functional groups and overall reactivity.

    3,5a,9-Trimethyl-3a,5,5a,9b-tetrahydro-3H,4H-naphtho[1,2-b]furan-2,8-dione: Another related compound with variations in the ring structure and substituents.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

3a,5,5,9b-tetramethyl-4H-benzo[e][1,3]benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-13(2)9-14(3)15(4,18-12(16)17-14)11-8-6-5-7-10(11)13/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHIQXLVIKJUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C(C3=CC=CC=C31)(OC(=O)O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one
Reactant of Route 2
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one
Reactant of Route 3
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one
Reactant of Route 4
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one
Reactant of Route 5
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one
Reactant of Route 6
3a,5,5,9b-tetramethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]dioxol-2-one

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